1-Methyl-3-nitroguanidine
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 1-Methyl-3-nitroguanidine involves introducing different moieties to the nitroguanidine framework. For example, the synthesis of energetic derivatives involves adding a furoxan moiety and a 2,4,6-trinitrophenyl moiety, resulting in compounds with good thermal stability and specific explosive properties (Wu et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives exhibits planar geometry with intramolecular hydrogen bonding, although the overall molecule may appear slightly nonplanar. This structure facilitates π-electron density delocalization, affecting the bond lengths within the molecule and contributing to its stability (Vasiliev et al., 2004).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to the formation of complexes with transition metals. These reactions result in compounds that have been studied for their potential as primary explosives, demonstrating the compound's reactivity and applicability in energetic materials (Fischer et al., 2013).
Physical Properties Analysis
The physical properties of this compound derivatives, such as their thermal stability, are significant for their potential applications. The decomposition onset temperature of these compounds is above 180°C, indicating good thermal stability. This property, combined with their sensitivity to impact and friction, makes them relevant for studies in the field of energetic materials (Wu et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with other substances, are key to understanding its potential uses. Its interaction with transition metal salts leads to the formation of complexes that have been investigated for their explosive properties and sensitivity to various stimuli, highlighting the compound's versatility in chemical reactions (Fischer et al., 2013).
Scientific Research Applications
Environmental Analysis : Vitaly Nikolaev et al. (2021) developed a sensitive method for determining nitroguanidine compounds in environmental samples using LC-ESI-MS analysis. This method is crucial for monitoring these compounds as environmental contaminants due to their use as explosives (Nikolaev et al., 2021).
Mutagenesis Research : N. Guerola, J. Ingraham, and E. Cerdá-Olmedo (1971) used nitrosoguanidine, a derivative of nitroguanidine, as a mutagen to study genetic changes in Escherichia coli. This specificity allows for directed mutagenesis and chromosome mapping studies (Guerola, Ingraham, & Cerdá-Olmedo, 1971).
Energetic Materials Synthesis : B. Wu et al. (2015) synthesized new energetic derivatives of 1-amino-3-nitroguanidine. These compounds possess good thermal stability and explosive properties, indicating potential applications in the field of energetic materials (Wu et al., 2015).
Molecular Structure Analysis : A. M. Astakhov et al. (2009) studied the molecular structure of 2-nitroguanidine and its alkyl derivatives, including 1-methyl-3-nitroguanidine, using quantum-chemical methods. This research contributes to a better understanding of the properties of these compounds (Astakhov et al., 2009).
Antimicrobial Research : D. Hunt and R. Pittillo (1968) demonstrated the in vitro and in vivo antimicrobial activity of 1-methyl-3-nitro-1-nitrosoguanidine against various bacteria and fungi, highlighting its potential as an antimicrobial agent (Hunt & Pittillo, 1968).
Cancer Research : M. Greene and J. Greenberg (1960) studied the activity of nitrosoguanidines, including 1-methyl-3-nitro-1-nitrosoguanidine, against various ascites tumors in mice. This research contributes to the understanding of these compounds' antitumor activity (Greene & Greenberg, 1960).
Safety and Hazards
1-Methyl-3-nitroguanidine is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Relevant Papers The papers retrieved provide valuable information on the properties and potential applications of this compound . For instance, one study discusses the reversal of 1-methyl-3-nitroso-1-nitroguanidine (MNNG)-induced malignant transformation in GES-1 cells through the Nrf2/Hippo signaling pathway .
Mechanism of Action
Target of Action
1-Methyl-3-nitroguanidine, also known as Methylnitronitrosoguanidine (MNNG), acts by adding alkyl groups to the O6 of guanine and O4 of thymine . These are the primary targets of the compound. Guanine and thymine are essential components of DNA, playing a crucial role in the storage and transmission of genetic information.
Mode of Action
The compound’s interaction with its targets leads to transition mutations between GC and AT .
Biochemical Pathways
It is known that the compound can lead to mutations in the dna, which can disrupt normal cellular processes and lead to various downstream effects, including cell death or uncontrolled cell growth .
Pharmacokinetics
this compound has low lipophilicity, with log (Kow) equal to -0.84 . This property impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially limiting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its mutagenic and carcinogenic properties . It has been used experimentally to induce gastric cancer in mice . In an aquatic environment, it has shown significant lethal effects on certain species at high concentrations .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound. For example, degradation of the compound in ultraviolet light (UV) greatly increased its toxicity to Daphnia pulex . Furthermore, the compound is being assessed for potential use in insensitive munitions (IM) formulations, which are resistant to accidental detonation .
properties
IUPAC Name |
2-methyl-1-nitroguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O2/c1-4-2(3)5-6(7)8/h1H3,(H3,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXKNNGWSDYMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195230 | |
Record name | N-Methyl-N'-nitroguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4245-76-5 | |
Record name | N-Methyl-N′-nitroguanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4245-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N'-nitroguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70195230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanidine, N-methyl-N'-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-2-NITROGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T934ZID4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the environmental concerns associated with 1-methyl-3-nitroguanidine?
A1: Research indicates that while the parent compound MeNQ exhibits low acute toxicity to aquatic organisms like fathead minnows (Pimephales promelas) at concentrations up to 716 mg/L [], its degradation products formed under ultraviolet (UV) radiation demonstrate significantly higher toxicity. A study observed 85% mortality in fathead minnows exposed to a similar concentration of UV-degraded MeNQ, even though only 3.3% of the parent compound degraded during the UV treatment []. This highlights the potential ecological risks posed by MeNQ degradation products in the environment.
Q2: How is this compound analyzed in environmental samples?
A2: A sensitive and selective method for the simultaneous determination of this compound alongside neonicotinoid insecticides in cucumbers and soil samples has been developed []. This method utilizes QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, followed by analysis using high-performance liquid chromatography with diode-array detection (HPLC-DAD). This technique allows for the quantification of trace amounts of MeNQ and other target analytes in complex matrices, facilitating the monitoring of their environmental fate and potential risks.
Q3: Can you explain the role of this compound in the context of hydroxyl radical production?
A3: Research suggests that this compound (MNNG) can contribute to the production of hydroxyl radicals (•OH) in biological systems []. This occurs when hydrogen peroxide (H2O2), generated by enzymatic reactions such as those catalyzed by xanthine oxidase, reacts with the nitroso group of MNNG. This reaction forms this compound (MNG) and the unstable intermediate peroxynitric acid (ONOOH), which quickly decomposes into •OH and nitrogen dioxide. The generation of •OH is significant due to its high reactivity and potential to cause cellular damage, making it relevant to studies investigating oxidative stress and related pathologies.
Q4: Are there any alternative analytical techniques for detecting this compound and related compounds?
A4: Yes, besides the HPLC-DAD method, recent research explores the use of liquid chromatography-mass spectrometry (LC-MS) coupled with catalytic reduction for analyzing nitroguanidine compounds, including this compound []. This approach utilizes a palladium-modified graphitic carbon nitride catalyst for the reduction of nitro groups, enhancing the detection sensitivity and selectivity of the analysis. The application of LC-MS offers advantages in terms of sensitivity and specificity, particularly for complex matrices where interference from other compounds might be a concern.
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